6b,17-Dihydroxy-corticosterone 21-acetate
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Overview
Description
6a,17-Dihydroxy-corticosterone 21-acetate is a synthetic derivative of corticosterone, a steroid hormone involved in the regulation of energy, immune response, and stress response in the body. This compound is of significant interest in both medical and biochemical research due to its potential therapeutic applications and its role in understanding steroid hormone pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a,17-Dihydroxy-corticosterone 21-acetate typically involves multiple steps starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at the 6a and 17 positions.
Acetylation: Acetylation of the hydroxyl group at the 21 position to form the acetate ester.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final product.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6a,17-Dihydroxy-corticosterone 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated steroids, other substituted derivatives.
Scientific Research Applications
6a,17-Dihydroxy-corticosterone 21-acetate is used in various scientific research applications, including:
Chemistry: Studying the reactivity and synthesis of steroid derivatives.
Biology: Investigating the role of steroid hormones in cellular processes.
Medicine: Exploring potential therapeutic uses in treating inflammatory and autoimmune diseases.
Industry: Developing steroid-based pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 6a,17-Dihydroxy-corticosterone 21-acetate involves binding to specific steroid hormone receptors in target cells. This binding triggers a cascade of molecular events, including:
Gene Expression: Modulation of gene expression to regulate various physiological processes.
Signal Transduction: Activation of signaling pathways that influence cell function and behavior.
Molecular Targets: Interaction with enzymes and other proteins involved in steroid metabolism and action.
Comparison with Similar Compounds
Similar Compounds
Corticosterone: The parent compound, involved in stress response and energy regulation.
Cortisone: A related steroid hormone with anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid used in treating inflammatory conditions.
Uniqueness
6a,17-Dihydroxy-corticosterone 21-acetate is unique due to its specific hydroxylation and acetylation pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
[2-oxo-2-(6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCDTDGPVVXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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